REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:14]=[CH:13][C:12](CC(N2CCOCC2)=S)=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:24]([OH:26])[CH3:25].[OH-:27].[K+].Cl>C(OCC)(=O)C.O>[CH2:1]([C:9]1[CH:10]=[CH:11][C:12]([CH2:25][C:24]([OH:27])=[O:26])=[CH:13][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3|
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Name
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4[2-(4-octylphenyl)-1-thioxoethyl]morpholine
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)CC(=S)N1CCOCC1
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
|
Details
|
dissolved
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for three hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the organic layer was washed with water until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
To the residue, were added 500 ml of triethylene glycol, 70 ml of water and 77.2 g of potassium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
10% hydrochloric acid was added
|
Type
|
ADDITION
|
Details
|
After adding 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.5 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |